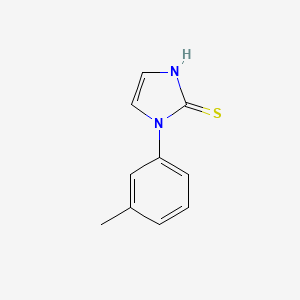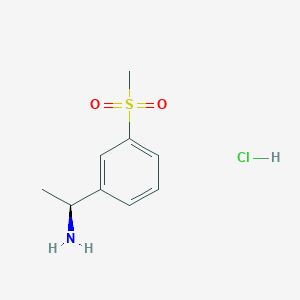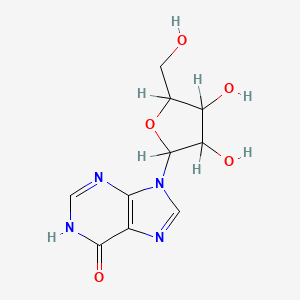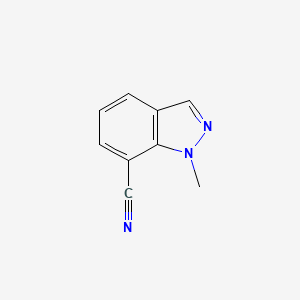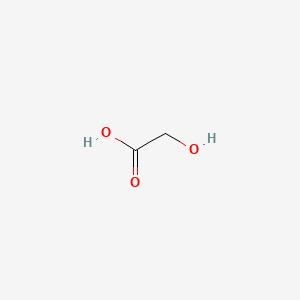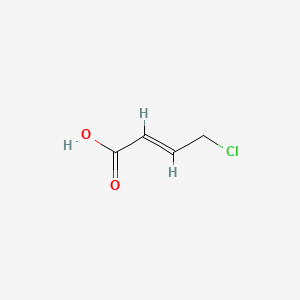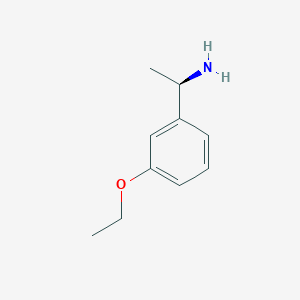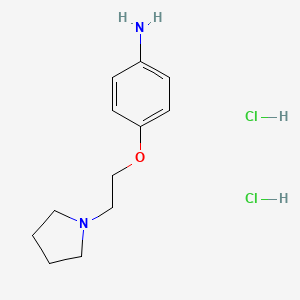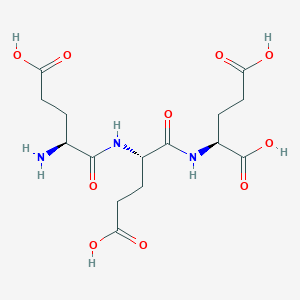
H-Glu-Glu-Glu-OH
描述
The compound H-Glu-Glu-Glu-OH is a tripeptide composed of three glutamic acid residues. It is a derivative of glutamic acid, an important amino acid involved in various biochemical processes. This compound is known for its role in biological systems, particularly in the regulation of calcium absorption and as a component of certain bioactive peptides .
作用机制
Target of Action
The primary target of H-Glu-Glu-Glu-OH, also known as γ-Glu-Glu-Glu, is the N-methyl-D-aspartate (NMDA) receptors in neurons . These receptors are a type of ionotropic glutamate receptor that play a key role in neuronal communication and synaptic plasticity .
Mode of Action
This compound interacts with its targets by partially activating the NMDA receptors . It has been observed to elicit excitatory effects on neurons, likely through this activation . The compound exhibits higher efficacy for NMDA receptors containing the GluN2B subunit . At low concentrations, it can potentiate the responses of glutamate on NMDA receptors .
Biochemical Pathways
This compound is involved in the glutathione (GSH) metabolism pathway . It can be a by-product of glutathione breakdown after γ-glutamyl transferase action . Therefore, its production may reflect the activity of the GSH cycle, indirectly indicating the cell’s antioxidant defense against oxidative stress .
Pharmacokinetics
Given its hydrophilic nature , it is likely to have good water solubility, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The activation of NMDA receptors by this compound can lead to excitatory effects on neurons . This could potentially influence various neuronal functions and processes, given the role of NMDA receptors in neuronal communication and synaptic plasticity .
Action Environment
The action of this compound is influenced by the cellular environment . Its production is linked to GSH metabolism, and thus it could exert excitatory effects by activating neuronal NMDA receptors when GSH production is enhanced . The integrity of synaptic transmission is also crucial for its effects, as they can be blocked by tetrodotoxin (TTX), a potent neurotoxin .
生化分析
Biochemical Properties
H-Glu-Glu-Glu-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of glutathione, a critical antioxidant in cells . The nature of these interactions is primarily metabolic, contributing to the synthesis of essential biomolecules .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It serves as a major metabolic fuel for tissues of fish, including the intestine, liver, kidneys, and skeletal muscle . It plays important roles not only in protein synthesis but also in glutathione synthesis and anti-oxidative reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In the liver of fish, it is hydrolyzed by phosphate-activated glutaminase to Glu, which undergoes either deamination by GDH or transamination by various Glu transaminases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may affect metabolic flux or metabolite levels. For example, it is involved in the synthesis of glutathione .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Glu-Glu-OH typically involves the stepwise addition of glutamic acid residues. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of This compound can be achieved through large-scale fermentation processes. Microorganisms such as bacteria or yeast are genetically engineered to overproduce glutamic acid, which is then harvested and purified. The tripeptide is subsequently synthesized using chemical or enzymatic methods .
化学反应分析
Types of Reactions
H-Glu-Glu-Glu-OH: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the peptide’s properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
科学研究应用
H-Glu-Glu-Glu-OH: has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The compound plays a role in studying calcium absorption and bone metabolism.
Medicine: It is investigated for its potential therapeutic effects, including its role in regulating neurotransmitter activity.
Industry: The tripeptide is used in the development of bioactive peptides for health supplements and functional foods
相似化合物的比较
H-Glu-Glu-Glu-OH: can be compared with other similar compounds such as:
Gamma-glutamylglutamate: Another tripeptide with similar structural features but different biological activities.
Glutathione: A tripeptide involved in antioxidant defense, differing in its amino acid composition.
Gamma-glutamylcysteine: A dipeptide involved in glutathione synthesis, sharing some functional similarities
This compound:
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZMZDDKFCSKOT-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949110 | |
| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26247-79-0 | |
| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


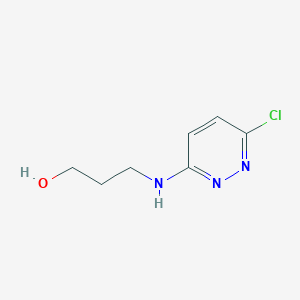
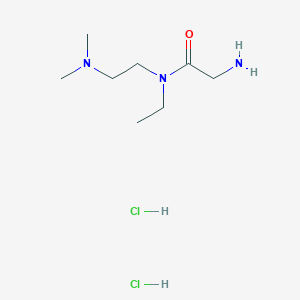
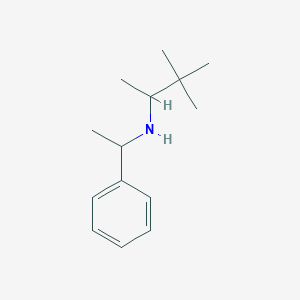
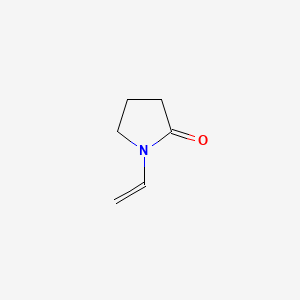
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B6592833.png)
